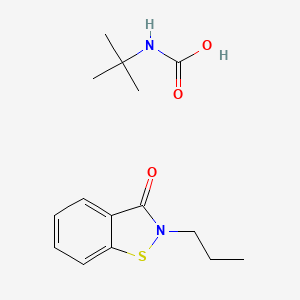
tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one: is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines a tert-butylcarbamic acid moiety with a benzothiazolone ring. This combination imparts specific chemical properties that make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions, starting from readily available raw materials. The process includes the synthesis of amino acid derivatives, followed by nucleophilic substitution reactions under alkaline conditions to introduce the necessary functional groups .
Chemical Reactions Analysis
Types of Reactions: tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit certain inflammatory pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- tert-Butyl 2-amino phenylcarbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (substituted benzamido) phenylcarbamate
Uniqueness: tert-Butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one stands out due to its unique combination of a tert-butylcarbamic acid moiety and a benzothiazolone ring. This structure imparts specific chemical properties that are not found in similar compounds, making it valuable for specialized applications .
Properties
CAS No. |
199173-02-9 |
|---|---|
Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
tert-butylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C5H11NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-5(2,3)6-4(7)8/h3-6H,2,7H2,1H3;6H,1-3H3,(H,7,8) |
InChI Key |
GPJPRLBPDJDILU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.CC(C)(C)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















